molecular formula C16H14N2O3S2 B2729882 2-methanesulfonyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide CAS No. 852935-59-2

2-methanesulfonyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide

Cat. No. B2729882
CAS RN: 852935-59-2
M. Wt: 346.42
InChI Key: NGDVXBRGOKTDQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methanesulfonyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide, also known as BAY 61-3606, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of benzamides and has been found to exhibit potent inhibitory effects on platelet-derived growth factor receptor (PDGFR) and c-kit, which are important targets for the treatment of various diseases.

Scientific Research Applications

Synthesis and Chemical Transformations

Research on related compounds indicates diverse applications in chemical synthesis and transformations. For example, methanesulfonic acid/SiO2 has been utilized as an efficient combination for synthesizing 2-substituted aromatic and aliphatic benzothiazoles from carboxylic acids, showcasing the role of methanesulfonyl derivatives in facilitating chemical reactions under mild conditions (Sharghi & Asemani, 2009). Furthermore, the compound 1H-Benzotriazol-1-yl methanesulfonate has been identified as an effective regioselective N-mesylating reagent, indicating the utility of methanesulfonyl moieties in selective functionalization processes (Kim et al., 1999).

Novel Reactions and Methodologies

Innovative methodologies utilizing methanesulfonyl derivatives have been developed, such as the synthesis of fused s-triazoles from 2-methanesulfonyl-5-phenyl-1,3,4-oxadiazole and binucleophilic reagents through intramolecular ring transformation, demonstrating the compound's potential in heterocyclic chemistry (Sasaki, Ohno, & Ito, 1984). This highlights the adaptability of methanesulfonyl-containing compounds in facilitating complex chemical syntheses.

Biological Activity and Drug Development

Methanesulfonyl derivatives have been explored for their biological activities, with studies on N-substituted-4-(1H-imidazol-1-yl)benzamides showing promise as selective class III agents in cardiac electrophysiological applications, suggesting potential therapeutic applications of methanesulfonyl derivatives in medicine (Morgan et al., 1990).

Materials Science and Supramolecular Chemistry

Studies also extend to materials science, where methanesulfonyl derivatives have been involved in the structural study of nimesulidetriazole derivatives, revealing the effect of substitution on supramolecular assembly. This demonstrates the compound's relevance in understanding molecular interactions and designing novel materials (Dey et al., 2015).

properties

IUPAC Name

N-(2-methyl-1,3-benzothiazol-6-yl)-2-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3S2/c1-10-17-13-8-7-11(9-14(13)22-10)18-16(19)12-5-3-4-6-15(12)23(2,20)21/h3-9H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGDVXBRGOKTDQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC=CC=C3S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methanesulfonyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.